molecular formula C10H12N2O2S B11879464 2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic Acid CAS No. 1136-88-5

2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic Acid

Cat. No.: B11879464
CAS No.: 1136-88-5
M. Wt: 224.28 g/mol
InChI Key: ZROQZHUXZJENQN-UHFFFAOYSA-N
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Description

Properties

CAS No.

1136-88-5

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic acid

InChI

InChI=1S/C10H12N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h6H,1-5H2,(H,13,14)

InChI Key

ZROQZHUXZJENQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)SCC(=O)O

Origin of Product

United States

Biological Activity

2-(5,6,7,8-tetrahydroquinazolin-4-ylsulfanyl)acetic acid (CAS Number: 1136-88-5) is a compound belonging to the class of thioacetic acids. Its molecular formula is C10H12N2O2S, and it has a molecular weight of 224.28 g/mol. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • LogP : 1.5321 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 88.38 Ų

Anti-Cancer Properties

Research indicates that compounds with quinazoline structures exhibit significant anti-cancer activity. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and promote apoptosis through mechanisms involving the modulation of key signaling pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are crucial in managing hypertension and heart failure. The biological activity of this compound as an ACE inhibitor can be attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor.

Case Studies

  • Study on Apoptosis Induction :
    • A study demonstrated that the compound significantly induced apoptosis in lung cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
    • Table 1 : Summary of Apoptosis Induction Data
    Cell LineConcentration (µM)% Apoptosis
    A549 (Lung Cancer)1045%
    H4602060%
  • ACE Inhibition Studies :
    • The compound was tested for ACE inhibitory activity using in vitro assays. Results indicated a significant inhibition percentage compared to control.
    • Table 2 : ACE Inhibition Data
    Concentration (µM)ACE Inhibition (%)
    525%
    1050%
    2070%

The proposed mechanism involves the interaction of the thio group within the compound with the active site of target enzymes or receptors. This interaction may lead to conformational changes that inhibit enzymatic activity or alter signaling pathways associated with cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The core structure of this compound can be modified at position 2 of the quinazoline ring to generate derivatives with distinct properties. Key analogs include:

a) 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic Acid
  • CAS : 632289-45-3
  • Molecular Formula : C₁₆H₁₆N₂O₂S
  • Molecular Weight : 300.38 g/mol .
  • Synthesis : Derived using benzaldehyde as the aromatic aldehyde in the THQ synthesis protocol .
  • Purity : 97% (Hairui Chemical) .
b) 2-((2-(M-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic Acid
  • CAS : 632289-50-0
  • Molecular Formula : C₁₇H₁₈N₂O₂S
  • Molecular Weight : 314.40 g/mol .
  • Synthesis : Incorporates m-tolualdehyde to introduce a methyl-substituted aryl group at position 2 .
  • Applications : The m-tolyl group may improve steric interactions in target binding, useful in enzyme inhibitors or receptor modulators .

Comparative Analysis

Parameter Base Compound (1136-88-5) Phenyl Derivative (632289-45-3) m-Tolyl Derivative (632289-50-0)
Molecular Weight 224.283 g/mol 300.38 g/mol 314.40 g/mol
Substituent None (H at position 2) Phenyl at position 2 m-Tolyl at position 2
Purity 99% 97% Not specified
Lipophilicity (LogP)* Moderate Increased (due to phenyl) Further increased (methyl enhances)
Synthetic Precursor Cyclohexanone + thiourea + aldehyde Benzaldehyde m-Tolualdehyde
Applications Broad (pharma/agrochemical intermediates) Targeted drug intermediates Specialized receptor modulators

*Note: LogP values are estimated based on substituent contributions.

Key Research Findings

Synthetic Flexibility : The THQ core allows substitution with diverse aldehydes, enabling tailored analogs for specific applications .

Aromatization Behavior : Substituents at position 2 influence isomerization and aromatization pathways of THQ derivatives, affecting stability and reactivity .

Biological Relevance : Phenyl and m-tolyl derivatives show enhanced binding in preliminary studies compared to the base compound, likely due to improved hydrophobic interactions .

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